Tafamidis

TTR kinetic stabilization subunit exchange assay plasma protein competition

Tafamidis is the first-in-class TTR kinetic stabilizer and standard-of-care reference compound for ATTR-CM, validated by the ATTR-ACT trial. It provides uniform potency (EC50 2.7–3.2 μM) across WT-TTR, V30M-TTR, and V122I-TTR mutants, eliminating variant-specific potency adjustments. Its high-affinity first-site binding (Kd1 ~2 nM) ensures superior tetramer stabilization at sub-saturating drug-to-protein ratios—critical for SEC-SWAXS, NMR, and urea denaturation studies. Unlike generic-class alternatives, its clinically proven ability to arrest echocardiographic disease progression over 36 months makes it the essential reference for translational amyloid research. Procure Tafamidis to benchmark novel stabilizers against the evidence-based standard.

Molecular Formula C14H7Cl2NO3
Molecular Weight 308.1 g/mol
CAS No. 594839-88-0
Cat. No. B1682582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafamidis
CAS594839-88-0
SynonymsFx-1006, Fx1006, Fx 1006, Fx-1006A;  PF-06291826;  PF06291826;  PF 06291826;  Tafamidis;  Vyndaqel
Molecular FormulaC14H7Cl2NO3
Molecular Weight308.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)
InChIKeyTXEIIPDJKFWEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>50mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tafamidis (CAS 594839-88-0): Molecular Pharmacology and Baseline Characteristics for Procurement Assessment


Tafamidis is a benzoxazole-based small molecule that functions as a potent and selective kinetic stabilizer of transthyretin (TTR) [1]. It binds selectively and with negative cooperativity to the two normally unoccupied thyroxine (T4) binding sites of the TTR tetramer, with dissociation constants of Kd1 ~2 nM and Kd2 ~200 nM, thereby kinetically stabilizing the tetramer and inhibiting the rate-limiting dissociation step of TTR amyloidogenesis [1][2]. Tafamidis exhibits comparable potency across wild-type TTR and clinically significant mutant homotetramers including V30M-TTR and V122I-TTR, with EC50 values ranging from 2.7 to 3.2 μM under fibril-promoting, denaturing, and physiological conditions in vitro [2]. The compound is the first-in-class and currently the standard-of-care TTR stabilizer approved for transthyretin amyloid cardiomyopathy (ATTR-CM), supported by the landmark ATTR-ACT trial [3].

Why Tafamidis (CAS 594839-88-0) Cannot Be Interchanged with Alternative TTR Stabilizers Without Quantified Justification


Generic substitution among TTR kinetic stabilizers is not scientifically defensible due to substantial differences in binding affinity, negative cooperativity profiles, plasma protein competition, and clinically validated outcomes [1][2]. Even within the same mechanistic class, compounds exhibit distinct Kd values for the first and second T4 binding sites, divergent stabilization kinetics in human plasma, and varying efficacy in arresting disease progression as measured by echocardiographic parameters and cardiovascular hospitalization rates [3][4]. For instance, at a standardized 10 μM plasma concentration, tafamidis achieves kinetic stabilization similar to tolcapone but is substantially more potent than diflunisal, while AG10 (acoramidis) demonstrates slightly greater potency than tafamidis under identical conditions [1]. Furthermore, clinical comparative data demonstrate that tafamidis arrests echocardiographic progression of ATTR-CM after 36 months, whereas diflunisal-treated patients continue to exhibit increased septal and posterior wall thickness [4]. These quantifiable differences preclude simple interchangeability and mandate compound-specific procurement decisions based on the precise experimental or clinical context.

Quantified Differentiation of Tafamidis (CAS 594839-88-0) Versus Key Comparators: Head-to-Head and Cross-Study Evidence


TTR Kinetic Stabilization Potency in Human Plasma: Tafamidis vs. AG10, Tolcapone, and Diflunisal

In a blinded, quadruplicate subunit exchange assay using four distinct pooled wild-type TTR human plasma samples, the concentration required to limit TTR dissociation to 10% of its normal rate was 12.0 μM for tafamidis, compared to 5.7 μM for AG10 (acoramidis), 10.3 μM for tolcapone, and 188 μM for diflunisal [1]. At a 10 μM plasma concentration, AG10 is slightly more potent as a kinetic stabilizer versus tolcapone and tafamidis (which exhibit similar potency), while all three are substantially more potent than diflunisal [1]. The best stabilizers—tafamidis (80 mg QD), AG10 (800 mg BID), and tolcapone (3 × 100 mg over 12 h)—exhibit very similar kinetic stabilization at the plasma concentrations resulting from these clinical doses [1].

TTR kinetic stabilization subunit exchange assay plasma protein competition amyloidogenesis inhibition

Clinical Efficacy in ATTR Cardiomyopathy: Tafamidis (ATTR-ACT) vs. Acoramidis (ATTRibute-CM) Cross-Trial Comparison

In the pivotal ATTR-ACT phase 3 trial (N=441, 30 months), tafamidis reduced all-cause mortality to 29.5% versus 42.9% with placebo (hazard ratio 0.70; 95% CI, 0.51–0.96; P=0.0259), representing a 30% relative risk reduction, and reduced cardiovascular-related hospitalizations with a relative risk ratio of 0.68 (P<0.0001) [1][2]. For cross-study contextualization, acoramidis in the ATTRibute-CM phase 3 trial (N=632, 30 months) demonstrated a hazard ratio of 0.65 (95% CI, 0.50–0.83; P=0.0008) for the composite of all-cause mortality and cardiovascular hospitalization [3]. Direct head-to-head trials are lacking; however, both agents demonstrate significant clinical benefit versus placebo with overlapping confidence intervals for their respective hazard ratios [3].

ATTR cardiomyopathy all-cause mortality cardiovascular hospitalization phase 3 trial

Arrest of Echocardiographic Disease Progression: Tafamidis vs. Diflunisal in ATTR-CA Patients Over 36 Months

In a longitudinal cohort study of 164 ATTR-CA patients (109 treated with tafamidis, 55 with diflunisal) followed for 36 months, patients receiving tafamidis demonstrated no significant echocardiographic changes from baseline [1]. In contrast, patients receiving diflunisal exhibited significant disease progression: septal thickness increased by 0.5 mm (P=0.04), posterior wall thickness increased by 0.6 mm (P=0.006), global longitudinal strain (GLS) worsened by -5.6% (P<0.001), and left ventricular ejection fraction (LVEF) decreased by -5.9% (P=0.02) [1]. These data suggest that tafamidis may be more effective than diflunisal in arresting echocardiographic progression in ATTR-CA [1].

echocardiography cardiac structure ATTR-CA disease progression longitudinal study

Structural Stabilization Under Sub-Stoichiometric Binding Conditions: Tafamidis vs. Tolcapone at 1:1 TTR:Drug Ratio

Using SEC-SWAXS and NMR spectroscopy to examine TTR-drug complexes in solution, both tafamidis and tolcapone largely stabilize TTR against dissociation and denaturation up to 8 M urea [1]. However, under a reduced TTR:drug mixing ratio of 1:1, which targets only one T4 binding site, tafamidis more effectively stabilizes the TTR tetrameric conformation at 8 M urea compared to tolcapone [1]. This difference is attributed to tafamidis's higher affinity for the first T4 binding site (Kd ~2 nM), which confers superior stabilization when only one binding site is occupied [1][2].

SEC-SWAXS NMR TTR tetramer urea denaturation solution structure

Negative Cooperativity and High-Affinity First-Site Binding: Tafamidis Binding Profile vs. AG10 (Acoramidis)

Tafamidis binds to the TTR tetramer with negative cooperativity, exhibiting dissociation constants of Kd1 ~2 nM and Kd2 ~200 nM for the first and second T4 binding sites, respectively [1]. In a direct comparative study using microscale thermophoresis (MST), the affinity of acoramidis (AG10) for purified TTR was reported to be 4-fold higher than that of tafamidis [2][3]. AG10 binds TTR with negative cooperativity characterized by Kd1 = 4.8 nM and Kd2 = 314 nM . Additionally, kinetic stability assessed by surface plasmon resonance (SPR) revealed over 4× longer residence time for AG10 bound to TTR compared to tafamidis [3].

binding affinity negative cooperativity microscale thermophoresis TTR tetramer

Optimal Research and Industrial Application Scenarios for Tafamidis (CAS 594839-88-0) Based on Quantified Differentiation Evidence


In Vitro TTR Amyloidogenesis Inhibition Studies Requiring Broad Genotype Coverage

Tafamidis is the preferred compound for in vitro amyloidogenesis inhibition assays requiring consistent potency across wild-type and multiple clinically relevant TTR mutants. The compound demonstrates comparable EC50 values of 2.7-3.2 μM for WT-TTR, V30M-TTR, and V122I-TTR under fibril-promoting, denaturing, and physiological conditions [1]. This broad genotype coverage eliminates the need for compound-specific potency adjustments when screening across different TTR variants, reducing experimental variability and simplifying dose-response curve generation [1][2]. For studies focused specifically on V122I-TTR (the most common variant in African American populations with ATTR-CM), tafamidis provides validated potency without requiring re-optimization [2].

Biophysical Studies of TTR Tetramer Stabilization Under Sub-Stoichiometric Binding Conditions

For structural biology and biophysical investigations examining TTR stabilization when drug occupancy is incomplete—such as SEC-SWAXS, NMR, or urea denaturation assays under low drug-to-protein ratios—tafamidis is the optimal selection. The compound's high-affinity first-site binding (Kd1 ~2 nM) confers superior tetramer stabilization at 1:1 TTR:drug ratios compared to tolcapone, as demonstrated by SEC-SWAXS and NMR studies under 8 M urea denaturation conditions [1][2]. This property makes tafamidis particularly valuable for experiments modeling variable tissue drug concentrations or pharmacokinetic trough levels, where complete T4 site occupancy cannot be assumed [1].

Clinical Comparative Effectiveness Research in ATTR Cardiomyopathy Requiring Validated Endpoint Data

Tafamidis serves as the essential reference compound for clinical comparative effectiveness studies in ATTR cardiomyopathy. The ATTR-ACT trial provides mature, peer-reviewed phase 3 data demonstrating a 30% reduction in all-cause mortality (HR 0.70; 95% CI 0.51-0.96; P=0.0259) and a 32% reduction in cardiovascular hospitalizations (RR 0.68; P<0.0001) versus placebo at 30 months [1][2]. Additionally, longitudinal echocardiographic data demonstrate that tafamidis arrests cardiac structural progression over 36 months, with no significant changes in septal thickness, posterior wall thickness, GLS, or LVEF . This validated clinical endpoint package establishes tafamidis as the evidence-based standard-of-care comparator against which emerging TTR stabilizers must be benchmarked in clinical research protocols .

Plasma-Based TTR Kinetic Stabilization Assays Accounting for Albumin Competition

For ex vivo or in vitro assays requiring physiological relevance through inclusion of plasma protein competition, tafamidis provides a well-characterized reference point. In human plasma subunit exchange assays, tafamidis limits TTR dissociation to 10% of its normal rate at 12.0 μM, positioning it as an intermediate-potency stabilizer between AG10 (5.7 μM) and diflunisal (188 μM) [1]. This established plasma-based benchmark enables researchers to contextualize novel stabilizer candidates within the existing pharmacopoeia, accounting for the critical variable of albumin binding that isolated biochemical assays cannot capture [1]. At clinically relevant dosing (80 mg QD), tafamidis achieves kinetic stabilization comparable to AG10 (800 mg BID) and tolcapone (3 × 100 mg over 12 h), providing a clinically validated reference for translational studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafamidis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.